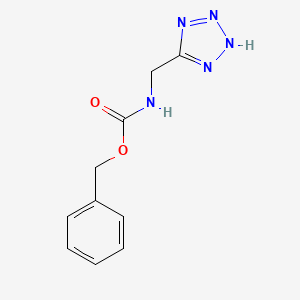
tert-Butyl (4-formyl-5-((4-methoxybenzyl)oxy)pyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de (4-formil-5-((4-metoxibencil)oxi)piridin-3-il)terc-butilo es un compuesto orgánico con la fórmula molecular C12H16N2O4. Es un derivado de la piridina y se caracteriza por la presencia de un grupo formilo, un grupo metoxibencilo y un grupo carbamato de terc-butilo. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de (4-formil-5-((4-metoxibencil)oxi)piridin-3-il)terc-butilo normalmente implica varios pasos. Un método común incluye la reacción del alcohol 4-metoxibencílico con derivados de piridina en condiciones específicas para introducir el grupo metoxibencilo. Luego se introduce el grupo formilo mediante reacciones de formación de formilo, y el grupo carbamato de terc-butilo se agrega utilizando cloroformiato de terc-butilo en presencia de una base .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de (4-formil-5-((4-metoxibencil)oxi)piridin-3-il)terc-butilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico.
Reducción: El grupo formilo se puede reducir a un alcohol.
Sustitución: El grupo metoxibencilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.
Productos principales
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Carbamato de (4-formil-5-((4-metoxibencil)oxi)piridin-3-il)terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Carbamato de (4-formil-5-((4-metoxibencil)oxi)piridin-3-il)terc-butilo implica su interacción con dianas moleculares específicas. El grupo formilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su función. El grupo metoxibencilo puede interactuar con los bolsillos hidrofóbicos en las proteínas, influenciando la afinidad y la especificidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de 4-formil-5-metoxipiridin-3-il terc-butilo
- Carbamato de 5-metoxipiridin-3-il terc-butilo
- Carbamato de 4-yodo-5-metoxipiridin-3-il terc-butilo
- Carbamato de 5-yodo-4-metoxipiridin-2-il terc-butilo
Singularidad
El Carbamato de (4-formil-5-((4-metoxibencil)oxi)piridin-3-il)terc-butilo es único debido a la presencia de un grupo formilo y un grupo metoxibencilo, que proporcionan reactividad química y actividad biológica potencial distintas. Esta combinación de grupos funcionales no se encuentra comúnmente en compuestos similares, lo que la convierte en una molécula valiosa para la investigación y el desarrollo .
Propiedades
Número CAS |
552331-77-8 |
|---|---|
Fórmula molecular |
C19H22N2O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-formyl-5-[(4-methoxyphenyl)methoxy]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)26-18(23)21-16-9-20-10-17(15(16)11-22)25-12-13-5-7-14(24-4)8-6-13/h5-11H,12H2,1-4H3,(H,21,23) |
Clave InChI |
UKZDXFHJQAGTPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)








